molecular formula C24H25N5O4S B2602597 N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251673-26-3

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2602597
CAS No.: 1251673-26-3
M. Wt: 479.56
InChI Key: SMSILTMAWNHOOC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiazole core substituted with a triazole ring and a carboxamide group. Key structural elements include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively.
  • Triazole substituent: A 1,2,3-triazole ring linked to the thiazole via a methyl group at position 2.
  • Methoxy groups: The 3,5-dimethoxyphenyl and 3-methoxyphenyl substituents likely enhance solubility and modulate receptor interactions.
  • Carboxamide group: Positioned at the thiazole’s 5th carbon, this moiety is critical for hydrogen bonding and target binding .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-14-22(23(30)25-13-16-9-19(32-4)12-20(10-16)33-5)34-24(26-14)21-15(2)29(28-27-21)17-7-6-8-18(11-17)31-3/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSILTMAWNHOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step often requires a copper(I) catalyst and is performed under mild conditions.

    Thiazole Ring Synthesis: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reactions: The triazole and thiazole intermediates are then coupled using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methoxy Group Introduction: The methoxy groups are typically introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its multiple functional groups make it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its triazole and thiazole rings are known to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzyme active sites, inhibiting their activity. The methoxy groups can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of thiazole, triazole, and methoxyphenyl groups. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Properties/Bioactivity Reference
Target Compound Thiazole-triazole-carboxamide 3,5-Dimethoxyphenylmethyl, 3-methoxyphenyl, methyl groups Hypothesized kinase inhibition (based on triazole-thiazole hybrids)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) Thiadiazole-carboxamide Phenyl, thioxo group Anticancer activity (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Thiazole-triazole-acetamide 4-Methoxyphenyl, benzodiazolyl Enhanced solubility due to methoxy group; α-glucosidase inhibition (docking studies)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide Chloro, cyano, phenyl groups Moderate yield (68%), crystallinity (mp: 133–135°C)

Key Observations

Bioactivity Trends: Thiazole-triazole hybrids (e.g., 9e) often exhibit enzyme inhibitory activity due to their ability to mimic nucleotide structures. The target compound’s methoxyphenyl groups may enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs coupling reagents like EDCI/HOBt (as in ), but its multi-step process may result in lower yields (e.g., 62–71% for similar triazole-thiazole derivatives ).

Physicochemical Properties :

  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 3b with Cl substituents has mp >170°C, suggesting lower solubility ).
  • Stability : The triazole-thiazole linkage is stable under physiological conditions, as evidenced by analogs retaining activity in cellular assays .

Research Findings and Implications

  • Structural Similarity Metrics : Computational analysis using Tanimoto/Dice indices (based on Morgan fingerprints) indicates ~70% similarity between the target compound and 9e , primarily due to shared thiazole-triazole motifs .
  • Docking Studies : Analogous compounds (e.g., 9c ) show favorable binding to α-glucosidase, suggesting the target compound may target similar enzymes .
  • Limitations : Lack of direct bioactivity data for the target compound necessitates further in vitro testing to validate hypotheses derived from structural analogs.

Biological Activity

The compound N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from diverse research sources.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that may contribute to its biological activity. The presence of methoxy groups, a thiazole ring, and a triazole moiety suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, research on derivatives of thiazole and triazole has shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been a focal point of investigation.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor effects of related compounds, it was found that derivatives similar to our compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
N-[(3,5-dimethoxyphenyl)methyl]MCF-7TBDTBD

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Compounds containing thiazole and triazole rings have been reported to inhibit pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages.

Research Findings on Anti-inflammatory Effects

A study investigated the inhibitory effects of similar compounds on NO production in RAW264.7 macrophages. The results indicated that certain derivatives significantly reduced NO levels, suggesting potential use in treating inflammatory diseases.

CompoundNO Inhibition (%)Concentration (µM)
Compound A7530
Compound B6030
N-[(3,5-dimethoxyphenyl)methyl]TBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups and thiazole ring have been shown to enhance or diminish activity against specific targets.

Key SAR Insights

  • Methoxy Substitution : Increasing the number of methoxy groups generally enhances lipophilicity and cellular uptake.
  • Thiazole Ring Modifications : Alterations in the substituents on the thiazole ring can lead to significant changes in anti-inflammatory and antitumor activities.
  • Triazole Moiety : The presence of a triazole ring has been linked to improved binding affinity for certain receptors involved in cancer progression.

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